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Compound of Interest

Compound Name: 2-Bromo-4-ethylphenol

Cat. No.: B1341062 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-4-ethylphenol, a key intermediate in various chemical syntheses. The document

details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, alongside methodologies for their acquisition. This guide is intended to serve as a

valuable resource for researchers in synthetic chemistry, drug discovery, and materials science.

Core Spectroscopic Data
The structural elucidation of 2-Bromo-4-ethylphenol is supported by a combination of

spectroscopic techniques. While a complete experimental dataset for 2-Bromo-4-ethylphenol
is not uniformly available across all techniques in public repositories, the following sections

compile the available data and provide predicted values based on the analysis of structurally

similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

Proton NMR data for 2-Bromo-4-ethylphenol has been reported.[1] The spectrum provides

characteristic signals for the aromatic protons and the ethyl group substituent.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.28 d 2.4 Ar-H

7.03 dd 8.4, 2.4 Ar-H

6.92 d 8.4 Ar-H

5.34 s - -OH

2.56 q 7.6 -CH₂-

1.20 t 7.6 -CH₃

¹³C NMR (Carbon NMR) Data

Specific experimental ¹³C NMR data for 2-Bromo-4-ethylphenol is not readily available in the

searched literature. However, based on the known spectral data for the closely related

compound, 2-Bromo-4-methylphenol, and established substituent effects, a predicted spectrum

can be estimated. The predicted chemical shifts are presented in the table below.

Predicted Chemical Shift (δ) ppm Assignment

150-155 C-OH

135-140 C-Et

130-135 C-H

130-135 C-H

115-120 C-H

110-115 C-Br

25-30 -CH₂-

15-20 -CH₃

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. While a specific

IR spectrum for 2-Bromo-4-ethylphenol is not available, the characteristic absorption bands

can be predicted based on its functional groups.

Predicted Wavenumber (cm⁻¹) Functional Group

3550-3200 (broad) O-H stretch (phenol)

3100-3000 C-H stretch (aromatic)

2970-2850 C-H stretch (aliphatic)

1600-1450 C=C stretch (aromatic ring)

1260-1180 C-O stretch (phenol)

700-600 C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

The molecular formula of 2-Bromo-4-ethylphenol is C₈H₉BrO, with a molecular weight of

approximately 201.06 g/mol .[1][2] The exact mass is 199.9837 Da.[2]

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 200 and an M+2

peak at m/z 202 of nearly equal intensity, which is characteristic of the presence of a single

bromine atom. Common fragmentation patterns for similar phenolic compounds suggest the

loss of the ethyl group (-29 amu) and the bromine atom (-79 or -81 amu).

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These

protocols are based on general procedures for the analysis of phenolic compounds and may

require optimization for 2-Bromo-4-ethylphenol.

NMR Spectroscopy
Sample Preparation:
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Weigh approximately 10-20 mg of 2-Bromo-4-ethylphenol.

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Acquisition Parameters:

Spectral Width: ~16 ppm

Number of Scans: 16-64 (depending on sample concentration)

Relaxation Delay: 1-2 seconds

Acquisition Time: ~3-4 seconds

Processing: Fourier transform the acquired free induction decay (FID), phase correct the

spectrum, and calibrate the chemical shift scale to the TMS signal.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher field NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Parameters:

Spectral Width: ~240 ppm
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Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation Delay: 2-5 seconds

Processing: Fourier transform the FID, phase correct, and reference the spectrum to the

solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of liquid or solid 2-Bromo-4-ethylphenol directly onto the crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Processing: Collect the spectrum and perform a background subtraction.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction (Gas Chromatography - GC):

Prepare a dilute solution of 2-Bromo-4-ethylphenol in a volatile solvent (e.g.,

dichloromethane or methanol).

Inject a small volume (e.g., 1 µL) into the GC-MS system.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1341062?utm_src=pdf-body
https://www.benchchem.com/product/b1341062?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1341062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a

high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

MS Acquisition:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for obtaining and interpreting the

spectroscopic data for 2-Bromo-4-ethylphenol.

Data Acquisition
Data Analysis & Interpretation

2-Bromo-4-ethylphenol Sample

NMR Spectroscopy (¹H & ¹³C)

IR Spectroscopy

Mass Spectrometry

NMR Spectra
(Chemical Shifts, Coupling)

IR Spectrum
(Functional Groups)

Mass Spectrum
(Molecular Ion, Fragments)

Structural Elucidation
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Click to download full resolution via product page

Workflow for Spectroscopic Analysis of 2-Bromo-4-ethylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1341062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

